Leucine, 3-hydroxy-
Overview
Description
Synthesis Analysis
The synthesis of "Leucine, 3-hydroxy-" derivatives has been explored through biocatalytic methods, offering an alternative to chemical synthesis. For instance, Gao and Li (2021) demonstrated the biosynthesis of 3-Hydroxy-3-methylbutyrate (HMB), a compound related to "Leucine, 3-hydroxy-", from l-leucine using Escherichia coli as a whole-cell catalyst, achieving a maximum conversion rate of 80% under optimal conditions (Gao & Li, 2021).
Molecular Structure Analysis
The molecular structure of "Leucine, 3-hydroxy-" and its derivatives has been elucidated through various methods, including crystallography. Görbitz and Dalhus (1996) reported the redetermination of l-leucine at 120K, providing detailed insights into its molecular structure (Görbitz & Dalhus, 1996).
Chemical Reactions and Properties
The chemical reactivity and properties of "Leucine, 3-hydroxy-" have been studied through its involvement in various biochemical processes. For example, the modification of protein turnover by leucine and its metabolite HMB in muscle tissue highlights the compound's significant biochemical roles (Wilkinson et al., 2013).
Physical Properties Analysis
The physical properties of "Leucine, 3-hydroxy-" solutions, such as surface tension, have been investigated to understand its behavior in aqueous environments. Studies by Gliński et al. (2000) on the surface properties of aqueous solutions of L-leucine shed light on its weak surfactant nature and interactions with water (Gliński et al., 2000).
Chemical Properties Analysis
The chemical properties of "Leucine, 3-hydroxy-" have been characterized through studies on its stereochemistry and reactivity. Sunazuka et al. (1993) achieved the efficient asymmetric synthesis of the four stereoisomers of 3-hydroxyleucine, highlighting the compound's versatile chemical nature (Sunazuka et al., 1993).
Scientific Research Applications
Metabolic and Enzymatic Role
3-Hydroxy-3-methylglutaryl coenzyme A lyase (HMG-CoA lyase) deficiency, related to 3-hydroxy-leucine, is crucial in leucine degradation and ketone body formation. Its deficiency can cause metabolic acidosis and hypoglycemia, revealing the enzyme's vital role in metabolism (Durán et al., 1979).
Biocatalysis and Chemical Synthesis
Biocatalytic methods using l-leucine have been developed for synthesizing 3-Hydroxy-3-methylbutyrate (HMB), an important compound in food and pharmaceuticals. This process overcomes the limitations of chemical production methods and doesn't require an additional supply of adenosine triphosphate (ATP), demonstrating a novel application in chemical synthesis (Gao & Li, 2021).
Neurological Implications
3-Hydroxy-3-methylglutaryl-CoA lyase deficiency has been linked to severe leukoencephalopathy in adults, highlighting the enzyme's significance in neurological health. Diagnosis requires amino acid analysis in urine and serum, and patients have shown improvement with oral L-carnitine substitution (Bischof et al., 2004).
Nutritional Therapy
Nutritional therapy plays a pivotal role in managing 3-hydroxy-3-methylglutaric aciduria, a disorder of leucine caused by HMG-CoA lyase deficiency. Appropriate dietary intervention, particularly protein restriction and monitoring leucine levels, is essential for long-term patient care (Tong et al., 2014).
Mechanism of Action
Target of Action
“Leucine, 3-hydroxy-” or β-Hydroxy β-methylbutyric acid (HMB), a leucine metabolite, primarily targets the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in protein synthesis in skeletal muscle, adipose tissue, and placental cells .
Mode of Action
HMB interacts with its targets by activating the mTOR signaling pathway . This activation leads to an increase in protein synthesis, thereby promoting muscle growth and metabolic health . Additionally, HMB enhances energy homeostasis by augmenting mitochondrial biogenesis and fatty acid oxidation .
Biochemical Pathways
The catabolism of leucine, from which HMB is derived, involves multiple reactions and converges with other catabolic routes . The primary product of these reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps to produce acetoacetate and acetyl-CoA . These products can then be channeled to the tricarboxylic acids cycle and the glyoxylate shunt to synthesize other biomolecules .
Pharmacokinetics
HMB exhibits efficient absorption, distribution, metabolism, and excretion (ADME) properties . Studies show that HMB appears in plasma and urine following an oral dose of leucine . The clearance rate and availability of HMB are improved when administered in the free acid form compared to the calcium salt form .
Result of Action
The activation of the mTOR signaling pathway by HMB results in increased protein synthesis, leading to enhanced muscle growth and metabolic health . It also promotes energy metabolism, providing energy substrates to support protein synthesis . Moreover, HMB has been shown to benefit lipid metabolism and insulin sensitivity .
Action Environment
The action of HMB can be influenced by various environmental factors. For instance, in bacteria, leucine can be assimilated when sugars or other preferential carbon sources in the habitat are depleted . This alternative metabolism typically leads to the accumulation of products bearing industrial relevance . In anaerobic bacteria, the leucine catabolism may induce the accumulation of a variety of organic compounds acids .
Future Directions
Leucine’s importance in human nutrition is far-reaching, and its potential to prevent muscle loss and enhance athletic performance warrants further investigation . Moreover, Leucine has been shown to benefit lipid metabolism, and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .
properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-ROLXFIACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5817-22-1, 6645-45-0 | |
Record name | beta-Hydroxyleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Hydroxyleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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